(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
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Overview
Description
“(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H11ClN4 . Its CAS number is 1820707-11-6 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in several studies . These compounds are typically synthesized using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 174.63 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis and Chemical Properties
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is involved in various chemical synthesis processes due to its unique structural properties. For instance, it has been used in the synthesis of high-affinity, orally active neurokinin-1 receptor antagonists with potential clinical applications in treating emesis and depression. The compound's solubility and effectiveness in pre-clinical tests highlight its significance in medicinal chemistry (Harrison et al., 2001).
Antimicrobial Applications
Research has also explored the antimicrobial potential of compounds related to this compound. For example, derivatives synthesized from related triazole compounds have shown moderate to very good antibacterial and antifungal activities against pathogenic strains, suggesting their utility in developing new antimicrobial agents (Thomas et al., 2010).
Catalytic Applications
The structural motif of this compound finds use in catalytic applications as well. For instance, triazole-based catalysts have been developed for Huisgen 1,3-dipolar cycloadditions, showcasing the compound's role in facilitating chemical reactions crucial for synthesizing various organic molecules. These catalysts are praised for their low loadings, compatibility with free amino groups, and efficacy under mild conditions (Ozcubukcu et al., 2009).
Application in Asymmetric Synthesis
The compound has also been investigated in the context of asymmetric synthesis, where its derivatives are used for producing cyclopropylmethanamines with high diastereo- and enantioselectivity. Such research underscores the compound's versatility in creating molecules with specific spatial arrangements, which is crucial in the development of pharmaceuticals (Miura et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
1,2,4-Triazoles are known to interact with a variety of biological targets. For example, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Mode of action
The interaction of triazoles with their targets often results in the inhibition of the target’s function. For example, in the case of lanosterol 14α-demethylase, the inhibition of this enzyme by triazoles leads to a depletion of ergosterol and an accumulation of 14α-methyl sterols, which disrupts the integrity of the fungal cell membrane .
Biochemical pathways
The primary biochemical pathway affected by triazoles is the ergosterol biosynthesis pathway in fungi. By inhibiting lanosterol 14α-demethylase, triazoles disrupt this pathway, leading to effects on fungal growth and survival .
Pharmacokinetics
The ADME properties of triazoles can vary widely depending on the specific compound. Some triazoles are well absorbed orally and have good bioavailability, while others may be more effectively delivered by other routes. The metabolism of triazoles also varies, with some compounds being extensively metabolized in the liver .
Result of action
The ultimate effect of triazoles on cells is often growth inhibition or cell death, particularly in fungi. This is due to the disruption of cell membrane integrity caused by the depletion of ergosterol and accumulation of 14α-methyl sterols .
Action environment
The efficacy and stability of triazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Properties
IUPAC Name |
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3,7H2,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWFLNSZPDWUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-11-6 |
Source
|
Record name | (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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